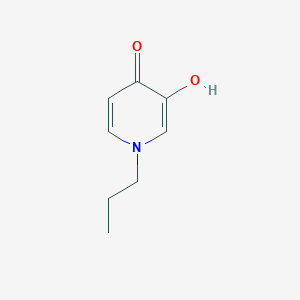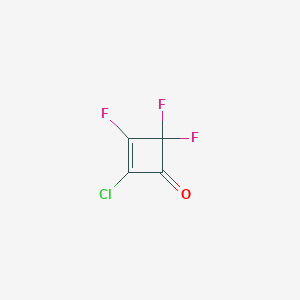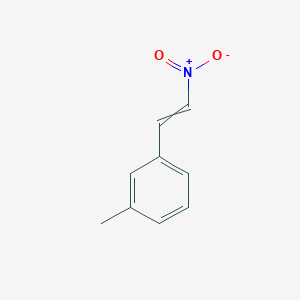
3-Methyl-beta-nitrostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-beta-nitrostyrene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a styrene backbone, with a methyl group (-CH3) substituent at the beta position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-beta-nitrostyrene can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired nitrostyrene derivative .
Another method involves the nitration of styrene using nitric oxide. This direct nitration process is efficient and provides a straightforward route to obtain nitrostyrene derivatives .
Industrial Production Methods
Industrial production of this compound often employs the Henry reaction due to its simplicity and high yield. The reaction is scalable and can be conducted in large reactors, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or aldehydes.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride, sodium borohydride, and catalytic hydrogenation are commonly used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Phenethylamines and phenylisopropylamines.
Oxidation: Nitro compounds and aldehydes.
Substitution: Various substituted nitrostyrene derivatives.
Scientific Research Applications
3-Methyl-beta-nitrostyrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-beta-nitrostyrene involves its reactivity as a nitroalkene. The nitro group is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including cycloaddition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile involved .
Comparison with Similar Compounds
Similar Compounds
Beta-nitrostyrene: Similar in structure but lacks the methyl group at the beta position.
2-Nitrovinylbenzene: Another nitrostyrene derivative with different substituents.
1-Phenyl-2-nitropropene: A nitrostyrene derivative with an additional alkyl group.
Uniqueness
3-Methyl-beta-nitrostyrene is unique due to the presence of the methyl group at the beta position, which influences its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-methyl-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3 |
InChI Key |
YYYVODQGPSIUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
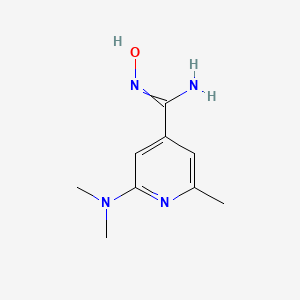
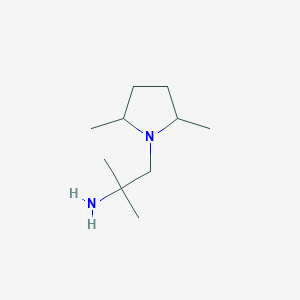
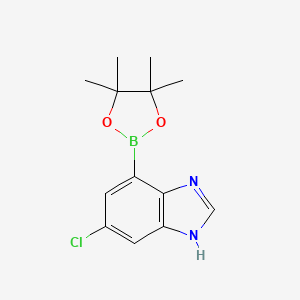
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
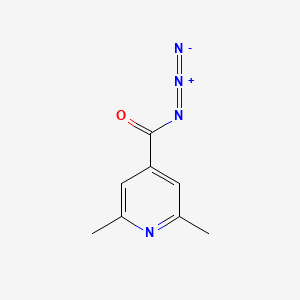
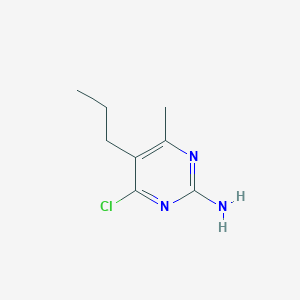

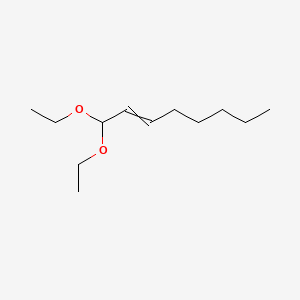

![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)
